

Sample preparation for Ethephon quantification in fruit matrices

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An Application Note for the Sample Preparation and Quantification of Ethephon in Fruit Matrices

Introduction

Ethephon ((2-chloroethyl)phosphonic acid) is a widely used plant growth regulator that accelerates the ripening process in various fruits, including apples, bananas, tomatoes, and pineapples.[1][2] It acts by releasing ethylene, a natural plant hormone, upon decomposition within the plant tissues.[1][3] Due to its systemic nature, ethephon can penetrate the plant tissues, leading to potential residues in the final consumable products.[1][2] Monitoring these residue levels is crucial to ensure consumer safety and compliance with regulatory limits.

The analysis of ethephon presents a significant challenge due to its high polarity and acidic character, which makes it incompatible with common multiresidue methods like the standard QuEChERS protocol.[4] Consequently, specific single residue methods (SRMs) or modified approaches are required for its accurate quantification.[2] This application note details validated sample preparation protocols for the determination of ethephon in various fruit matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC).

Data Presentation

The following tables summarize the performance of various analytical methods for ethephon quantification in fruit matrices.



Table 1: Performance Data for LC-MS/MS Based Methods

Fruit Matrix	Sample Preparation Method	Recovery (%)	RSD (%)	LOQ	Reference
Apple, Banana, Tomato, Pepper, Cucumber	QuEChERS (water extraction, PSA/GCB cleanup)	80.5 - 92.7	3.1 - 8.3	2.5 mg/kg (spiked level)	[5]
Grape, Tomato	Water extraction with dichlorometh ane cleanup	70 - 120	Not Specified	0.01 μg/kg	[4]
Cucumber	QuPPe (acidified methanol extraction)	78 - 92	0.40 - 6.4	Not Specified	
Banana	Methanol extraction	Not Specified	Not Specified	2.7 mg/kg	[6]
Fruits (general)	QuEChERS (acetonitrile extraction)	71 - 98	< 6	0.5 - 100 μg/kg	[7]

Table 2: Performance Data for GC Based Methods



Fruit Matrix	Sample Preparation & Analysis Method	Recovery (%)	RSD/CV (%)	LOD	Reference
Apple, Tomato, Grape, Kiwifruit, Sugarcane	Headspace GC-FID (ethylene determination)	88.3 - 98.6	2.2 - 7.5 (CV)	0.1 ppm	[1]
Various Fruits & Vegetables	GC-MS (ethyl acetate extraction, diazomethan e derivatization)	78.6 - 109	2.65 - 6.41 (CV)	4 pg	
Various Fruits & Vegetables	GC-FPD (methanol extraction, silylation derivatization)	84.3 - 95.1	1.31 - 3.92 (RSD)	1 μg/kg	[8]
Fruits & Vegetables (general)	Headspace GC-FID	99.1 - 105.0	8.64 - 10.10 (RSD)	0.01 mg/kg	

Experimental Protocols

Two distinct and validated protocols are presented below. Protocol 1 utilizes direct analysis via LC-MS/MS after a modified QuEChERS cleanup, while Protocol 2 is an indirect method using Headspace GC.

Protocol 1: Modified QuEChERS with LC-MS/MS Analysis



This method is adapted from procedures utilizing a water-based extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, suitable for highly polar analytes like ethephon.[4][5]

- 1. Materials and Reagents
- Ethephon analytical standard
- Deionized water
- Acetonitrile (ACN), LC-MS grade
- Primary Secondary Amine (PSA) sorbent
- Graphitized Carbon Black (GCB) sorbent
- Anhydrous Magnesium Sulfate (MgSO₄)
- Formic Acid
- 50 mL centrifuge tubes
- 2 mL d-SPE centrifuge tubes
- 2. Sample Homogenization
- Chop the fruit sample into small pieces.
- Homogenize the sample using a high-speed blender until a uniform puree is obtained.
- Store the homogenate at -20°C if not used immediately.
- 3. Extraction
- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of deionized water.
- Vortex vigorously for 1 minute to ensure thorough mixing.



- Add 10 mL of acetonitrile.
- Add 4 g of anhydrous MgSO₄.
- Immediately cap and shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- 4. Dispersive SPE (d-SPE) Cleanup
- Prepare a 2 mL d-SPE tube containing 150 mg PSA, 150 mg anhydrous MgSO₄, and 50 mg
 GCB.
- Transfer 1 mL of the upper aqueous/acetonitrile supernatant from the extraction step into the d-SPE tube.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.
- 5. Final Sample Preparation and Analysis
- Transfer the cleaned extract into an autosampler vial.
- Acidify with formic acid to a final concentration of 0.1% to stabilize ethephon.
- Inject the sample into the LC-MS/MS system. Analysis is typically performed in negative electrospray ionization (ESI-) mode, monitoring for specific precursor-product ion transitions.
 [4]

Protocol 2: Indirect Analysis by Headspace Gas Chromatography (HS-GC-FID)

This method relies on the alkaline decomposition of ethephon into ethylene gas, which is then quantified.[1] This approach avoids derivatization and complex cleanup steps.

1. Materials and Reagents



- Ethephon analytical standard
- Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 10 M)
- · Acetone, residue grade
- Deionized water
- 20 mL or 24 mL headspace vials with screw caps and septa
- 2. Sample Homogenization
- Homogenize the fruit sample as described in Protocol 1, Step 2.
- 3. Sample Preparation and Reaction
- Weigh 5 g (± 0.1 g) of the homogenized sample directly into a headspace vial.
- Add 4 mL of deionized water and 1 mL of acetone to the vial.[1] Acetone helps to reduce the viscosity of the sample slurry and improves reaction efficiency.[1]
- Seal the vial tightly with the screw cap.
- Vortex for 30 seconds to mix the contents.
- 4. Ethylene Generation
- Using a syringe, inject a specific volume of concentrated KOH or NaOH solution (e.g., 1 mL of 10 M KOH) through the septum to make the solution strongly alkaline (pH 12-14).
- Immediately place the vial in a heated agitator or water bath (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to ensure complete conversion of ethephon to ethylene.
- 5. Headspace Analysis
- After the incubation period, transfer the vial to the headspace autosampler of the GC.
- Inject 1 mL of the headspace gas into the GC system equipped with a Flame Ionization Detector (FID).

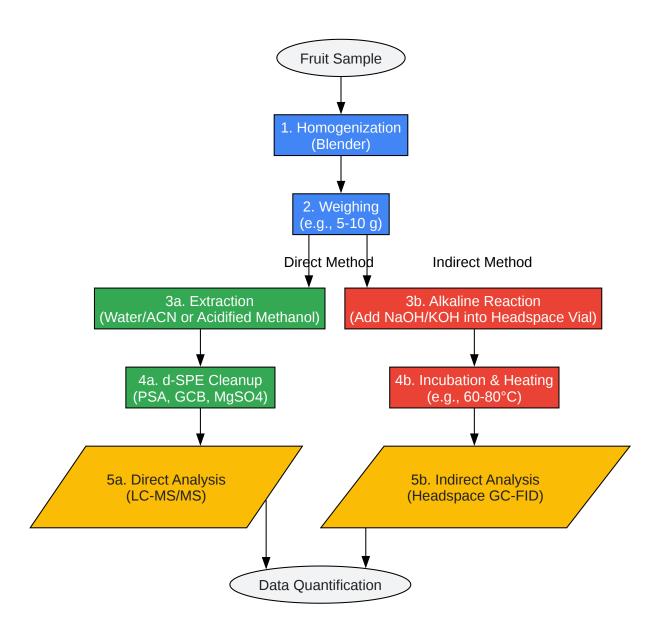


• Quantification is performed by comparing the ethylene peak area in the sample to a calibration curve prepared from ethephon standards subjected to the same procedure.

Mandatory Visualization

The following diagram illustrates the general workflow for ethephon analysis in fruit matrices, covering both direct and indirect analytical approaches.





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Caption: Workflow for Ethephon quantification in fruits.



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